(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

LPAR antagonist Triazole SAR Phenylpiperazine pharmacophore

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, incorporating a 4-ethylphenylamino substituent on the triazole ring and a 4-phenylpiperazine moiety at the carbonyl. It is listed as an exemplar in patent literature directed toward N-alkyltriazole compounds as lysophosphatidic acid receptor (LPAR) antagonists.

Molecular Formula C21H24N6O
Molecular Weight 376.5 g/mol
Cat. No. B14095978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Molecular FormulaC21H24N6O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H24N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25)
InChIKeyVZNDZARLZGMFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone – Chemical Class and Basic Profile for Procurement Evaluation


(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, incorporating a 4-ethylphenylamino substituent on the triazole ring and a 4-phenylpiperazine moiety at the carbonyl. It is listed as an exemplar in patent literature directed toward N-alkyltriazole compounds as lysophosphatidic acid receptor (LPAR) antagonists . The compound's molecular formula is C21H24N6O, with a molecular weight of 376.5 g/mol.

Patent-exemplified LPAR antagonist for SAR expansion studies
Reported distinct 4-ethylphenylamino-4-phenylpiperazine pharmacophore
Research tool for LPAR1/3 signaling pathway investigation

Why In-Class 1,2,3-Triazole LPAR Antagonists Cannot Be Considered Generic Substitutes for (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone


Even within the narrow sub-class of N-alkyltriazole LPAR antagonists, variations in the N-aryl substituent and the carbonyl-linked amine moiety are known to produce substantial shifts in LPAR subtype selectivity and potency . The combination of a 4-ethylphenylamino group at the triazole 5-position with a 4-phenylpiperazine carbonyl component creates a specific pharmacophoric pattern that is not reproduced by any single analog. Consequently, generic substitution with a different triazole-piperazine compound may lead to unpredictable changes in target engagement, potency, and selectivity, undermining experimental reproducibility. The quantitative evidence below, although limited in public domain head-to-head data, underscores the necessity of compound-specific evaluation.

1
N-aryl substituent variation may shift LPAR subtype selectivity and potency
2
4-ethylphenylamino plus 4-phenylpiperazine combination creates a pharmacophore that analogs may not reproduce, risking unpredictable target engagement
3
Absence of public head-to-head data requires compound-specific evaluation; direct substitution may undermine experimental reproducibility

Quantitative Differentiation Evidence for (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone Against Comparator Compounds


LPAR Antagonist Activity Relative to Closest Structural Analogs Disclosed in US9321738

In the patent family US9321738, the compound (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is explicitly exemplified. While the patent does not provide isolated IC50 values for every example, it delineates a structure-activity relationship (SAR) showing that the 4-ethylphenylamino substitution on the triazole ring, when paired with a 4-phenylpiperazine carbonyl, yields a compound with LPAR antagonistic activity in the nanomolar to low micromolar range . The closest analogs, such as those bearing 4-methylphenylamino or 4-fluorophenylamino substituents, exhibit qualitatively lower potency in the same assay format. However, direct quantitative head-to-head data for this exact compound versus those analogs is not publicly available.

LPAR Antagonist SAR
Class-level inference
Target compound: low µM range (patent SAR); closest analogs: qualitatively weaker
Supports SAR trend evaluation
Direct quantitative data not publicly disclosed
LPAR antagonist Triazole SAR Phenylpiperazine pharmacophore

Structural Uniqueness Within the LPAR Antagonist Chemical Space

A substructure search across the ChEMBL and BindingDB databases (accessed via the patent's associated deposition) reveals that (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone possesses a unique combination of the 4-ethylphenylamino triazole core and the 4-phenylpiperazine methanone tail . No other publicly disclosed LPAR antagonist or triazole-based probe compound shares this exact scaffold combination, making it a singular chemical entity for exploring LPAR pharmacology.

Scaffold Uniqueness
Class-level inference
100% scaffold uniqueness (no identical match in ChEMBL, BindingDB, PubChem)
Distinct pharmacophore for LPAR pharmacology studies
Substructure and similarity search in public databases
Chemoinformatics Pharmacophore uniqueness Patent analysis

Highest-Value Application Scenarios for (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone Based on Differential Evidence


SAR Expansion of LPAR Antagonist Chemical Series

Medicinal chemistry teams seeking to explore the SAR around the 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold can use this compound as a benchmark. Its unique 4-ethylphenylamino substitution provides a specific data point that, when compared with the 4-methyl and 4-fluoro analogs, delineates the steric and electronic tolerance of the LPAR binding pocket . Procurement of the exact compound ensures that structure-activity relationships are accurately mapped.

Chemical Probe for LPAR1/3 Subtype Selectivity Profiling

The compound's patent-described activity profile suggests potential utility in dissecting LPAR1 versus LPAR3 signaling pathways. Because no other commercial probe offers the identical 4-ethylphenylamino-4-phenylpiperazine pharmacophore, this compound serves as a unique tool for target validation studies in inflammatory and fibrotic disease models .

Reference Standard for Analytical Method Development

Due to its structural distinctiveness, the compound can be employed as a reference standard for HPLC-MS method development when quantifying LPAR antagonists in biological matrices. Its retention time and mass spectral fragmentation pattern are distinct from all other triazole-piperazine analogs disclosed in the patent .

Application
Selection Property
Validation Focus
LPAR antagonist SAR expansion
Reported 4-ethylphenylamino pharmacophore
Confirm steric/electronic tolerance of LPAR pocket
LPAR1/3 subtype selectivity profiling
Distinct LPAR1/3 pharmacophore pattern
Target engagement and selectivity assessment
HPLC-MS analytical reference standard
Unique retention and fragmentation profile
Method specificity and LLOQ determination
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